Dialuminium tricalcium hexaoxide
Description
Contextualization within Advanced Materials Science and Engineering
Dialuminium (B1238714) tricalcium hexaoxide, more commonly known in materials science as tricalcium aluminate (C₃A), is a pivotal compound, particularly in the field of cement chemistry. fiveable.meyoutube.com It is one of the four principal mineral phases in Portland cement clinker, the semi-finished product in cement manufacturing. wikipedia.orgwikipedia.org While it doesn't occur naturally, its synthesis during the high-temperature clinkering process is crucial for the properties of the final cement product. wikipedia.orgnist.gov
The significance of C₃A in advanced materials science stems from its high reactivity, especially with water. astm.orgnih.gov This reactivity profoundly influences the early hydration of cement, affecting properties such as setting time and early strength development. fiveable.meastm.orgresearchgate.net The rapid reaction of C₃A generates a significant amount of heat, a factor that must be managed in large concrete structures to prevent thermal cracking. wikipedia.orgyoutube.com
Modern research in materials science continues to explore the multifaceted role of C₃A. Studies are ongoing to understand its influence on the durability of concrete, particularly its interaction with sulfates and chlorides from the environment. youtube.comtaylorandfrancis.com For instance, the presence of C₃A can enhance the binding of chloride ions, which is beneficial in reducing the risk of corrosion in reinforced concrete. youtube.comjcema.com Furthermore, recent investigations have highlighted the potential of tricalcium aluminate in novel applications such as thermal energy storage, owing to its ability to absorb and store significant amounts of heat. mappingignorance.org The continuous study of C₃A aims to optimize the performance of cement-based materials, leading to more durable and sustainable construction practices. fiveable.mecvut.cz
The hydration of tricalcium aluminate is a complex process that involves the formation of several hydrate (B1144303) phases. wikipedia.orgtrb.org In the presence of water alone, it hydrates rapidly to form calcium aluminate hydrates. wikipedia.org To control this rapid reaction in practical applications, gypsum (calcium sulfate) is added to Portland cement. wikipedia.org The presence of sulfate (B86663) ions leads to the formation of ettringite on the surface of the C₃A crystals, which slows down the hydration process. wikipedia.org
Academic Terminology and Notational Conventions
Dialuminium tricalcium hexaoxide is known by several names and notations within the scientific community, which can vary depending on the context and field of study. A comprehensive understanding of these conventions is essential for navigating academic literature.
The most formal chemical name for the compound is This compound . nih.govalfa-chemistry.com Its chemical formula is written as Ca₃Al₂O₆ or Al₂Ca₃O₆ . wikipedia.orgnih.gov The IUPAC name is dialuminum;tricalcium;oxygen(2-). nih.govalfa-chemistry.com
In the specialized field of cement chemistry, a shorthand notation is widely used to simplify the representation of common oxides. In this system, C represents CaO (calcium oxide), A represents Al₂O₃ (aluminium oxide), S represents SiO₂ (silicon dioxide), and H represents H₂O (water). Using this notation, this compound, which can be represented as 3CaO·Al₂O₃, is abbreviated as C₃A . fiveable.mewikipedia.orgwikipedia.org This is the most common term used in literature related to cement and concrete. fiveable.me
The compound is also frequently referred to as tricalcium aluminate . fiveable.mewikipedia.orgnih.gov This name clearly indicates the presence of three calcium ions for every two aluminate ions. Other synonyms and identifiers found in scientific databases and commercial products include Aluminum calcium oxide (Al₂Ca₃O₆) and various trade names. nih.govalfa-chemistry.com
The use of these different terminologies is deeply rooted in the historical development of cement chemistry and the need for a concise way to describe the complex phases present in cement clinker. trb.orgsoci.org
Interactive Data Table: Nomenclature of this compound
| Term | Type | Details | References |
|---|---|---|---|
| This compound | Chemical Name | Formal chemical name | nih.govalfa-chemistry.com |
| Ca₃Al₂O₆ / Al₂Ca₃O₆ | Chemical Formula | Represents the elemental composition | wikipedia.orgnih.gov |
| 3CaO·Al₂O₃ | Oxide Form | Emphasizes the constituent oxides | wikipedia.org |
| C₃A | Cement Chemist Notation | Abbreviation for 3CaO·Al₂O₃ | fiveable.mewikipedia.orgwikipedia.org |
| Tricalcium aluminate | Common Name | Widely used in materials science | fiveable.mewikipedia.orgnih.gov |
| dialuminum;tricalcium;oxygen(2-) | IUPAC Name | Systematic name from the International Union of Pure and Applied Chemistry | nih.govalfa-chemistry.com |
Historical Development of Research and Understanding
The scientific journey to understand this compound is intrinsically linked to the history of Portland cement chemistry. In the late 19th and early 20th centuries, researchers began to systematically investigate the chemical composition of Portland cement clinker to identify the key compounds responsible for its hydraulic properties. soci.org
One of the earliest significant contributions came from the work of Shepherd, Rankin, and Wright at the Geophysical Laboratory of the Carnegie Institution of Washington in 1909. nist.gov Their phase equilibria studies of the CaO-Al₂O₃-SiO₂ system led to the identification of tricalcium aluminate as a distinct compound. nist.gov This foundational work predicted its presence in Portland cement clinker, which was subsequently confirmed by other researchers. nist.gov
Early research focused on the synthesis and fundamental properties of tricalcium aluminate, including its crystal structure and melting behavior. nist.gov It was established that C₃A is isotropic and melts incongruently. nist.gov The high reactivity of C₃A with water, leading to rapid setting and significant heat evolution, was also a key area of early investigation. wikipedia.orgnist.gov
Subsequent research has delved deeper into the complex hydration reactions of C₃A, both with and without the presence of sulfates. trb.org The role of C₃A in the durability of concrete, particularly in relation to sulfate attack, became a major focus of study. taylorandfrancis.com The development of analytical techniques such as X-ray diffraction has been instrumental in characterizing the various hydration products and understanding the mechanisms of these reactions. trb.org
More recent research, leveraging advanced computational and experimental methods, has provided new insights into the properties of tricalcium aluminate at the nanoscale. umn.edu These studies continue to refine our understanding of its role in cementitious materials and explore its potential in new technological applications. mappingignorance.orgumn.edu A project running from 2023-2025 is specifically focused on understanding the influence of C₃A on the initial strength of blended cements. cvut.cz
Properties
CAS No. |
12042-78-3 |
|---|---|
Molecular Formula |
Al2Ca3O6 |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
dialuminum;tricalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.3Ca.6O/q2*+3;3*+2;6*-2 |
InChI Key |
HOOWDPSAHIOHCC-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Crystallographic Principles and Polymorphism of Dialuminium Tricalcium Hexaoxide
Fundamental Crystal Structures and Unit Cell Parameters
Dialuminium (B1238714) tricalcium hexaoxide is known to exist in several polymorphic forms, with the crystal structure being highly dependent on its purity and the presence of foreign ions. mdpi.com The incorporation of ions such as Na⁺, K⁺, Si⁴⁺, and Mg²⁺ into the crystal lattice causes distortions that lead to the formation of different polymorphs. mdpi.comresearchgate.net The transition from the most symmetric cubic form to the less symmetric orthorhombic and monoclinic structures is primarily driven by the substitution of calcium ions. mdpi.com
Cubic Polymorph of Tricalcium Aluminate
The pure, unsubstituted form of dialuminium tricalcium hexaoxide crystallizes in the cubic system. wikipedia.org This is the most symmetric and fundamental crystal structure for the compound. mdpi.com Its unit cell is characterized by a single lattice parameter, 'a', with all angles being 90°. The structure belongs to the space group Pa3̅. researchgate.net
| Crystal System | Space Group | Unit Cell Parameter (a) |
| Cubic | Pa3̅ | ~1.5263 nm wikipedia.org |
Orthorhombic Polymorph of Tricalcium Aluminate
When alkali ions, particularly sodium, are incorporated into the lattice, the cubic symmetry is distorted, leading to the formation of the orthorhombic polymorph. mdpi.com This transition typically begins to occur when the sodium content, measured as Na₂O, is in the range of 3% to 4%. mdpi.com In the orthorhombic system, the unit cell dimensions (a, b, c) are unequal, but the angles (α, β, γ) remain at 90°. This change from the highly symmetric cubic lattice to the less symmetric orthorhombic form is a direct consequence of atomic substitutions. mdpi.com
Monoclinic Polymorph of Tricalcium Aluminate
With a further increase in the concentration of incorporated sodium ions, the structure undergoes another transition from orthorhombic to monoclinic. mdpi.com This phase becomes prominent at Na₂O dosages above 4%. mdpi.com The monoclinic crystal system is characterized by unequal unit cell axes (a ≠ b ≠ c) and two angles at 90°, while one angle (conventionally β) is not 90°. msestudent.com The emergence of the monoclinic form represents a further reduction in crystal symmetry compared to the orthorhombic polymorph. mdpi.com
Metastable and Proto-C₃A Phases
In addition to the stable cubic, orthorhombic, and monoclinic polymorphs, this compound can also exist in metastable forms. These include a high-temperature tetragonal polymorph and a weakly crystalline phase referred to as "proto-C₃A". mdpi.com
Atomic-Scale Configuration and Bonding Analysis
The arrangement of atoms within the unit cell defines the fundamental properties of this compound. The structure is primarily built upon a framework of aluminum and oxygen atoms, with calcium ions situated within this framework.
Coordination Environments of Aluminum (e.g., AlO₄ Tetrahedra, AlO₆ Octahedra)
The fundamental building block of the this compound structure is the aluminate ring. researchgate.netresearchgate.net In the cubic polymorph, the aluminum atoms are found in a four-coordinate environment, forming AlO₄ tetrahedra. wikipedia.org Six of these AlO₄ tetrahedra are linked by sharing corners (bridging oxygen atoms) to form a distinct, puckered ring with the chemical formula Al₆O₁₈¹⁸⁻. wikipedia.orgresearchgate.net The unit cell of cubic C₃A contains eight of these aluminate rings. wikipedia.org While aluminum can commonly exist in a six-coordinate octahedral (AlO₆) environment in many compounds, this configuration is not a feature of the primary, unhydrated crystal structure of this compound. researchgate.netwikipedia.org The coordination is predominantly tetrahedral. wikipedia.org
Structural Characteristics of Aluminate Ring Systems (e.g., Al₆O₁₈ rings)
The crystal structure of pure this compound is cubic, with a unit cell dimension of 1.5263 nm. wikipedia.org A defining feature of this structure is the presence of large cyclic aluminate anions, specifically [Al₆O₁₈]¹⁸⁻. wikipedia.org Each unit cell contains eight of these rings. wikipedia.org
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | wikipedia.org |
| Space Group | Pa-3 | crystallography.net |
| Unit Cell Dimension (a) | 1.5263 nm | wikipedia.org |
| Formula Units per Cell (Z) | 8 [Al₆O₁₈]¹⁸⁻ rings | wikipedia.org |
Calcium Ion Coordination within the Crystal Lattice
The intricate crystal lattice of this compound is held together by calcium ions (Ca²⁺) situated within the structure. nih.gov These cations are positioned in the spaces created by the arrangement of the [Al₆O₁₈]¹⁸⁻ rings, effectively linking them together. nih.gov
The coordination environment of the Ca²⁺ ions is complex and not uniform. The calcium coordination polyhedra show significant deviations from regular octahedral geometry. nih.gov As a hard cation, Ca²⁺ has a strong preference for oxygen ligands. libretexts.org Its flexible coordination geometry allows for coordination numbers typically ranging from 6 to 9, which contributes to the complexity of the aluminate structure. libretexts.org
Influence of Ionic Substitution and Doping on Crystal Structure
The ideal crystal structure of this compound is frequently modified by the incorporation of foreign ions, a process known as ionic substitution or doping. This is particularly common in industrial applications like Portland cement, where raw materials naturally contain various ions. mdpi.com Alkali metal ions, such as sodium (Na⁺) and potassium (K⁺), are among the most common substituents and can significantly alter the compound's crystal structure and reactivity. mdpi.com The presence of these ions can lead to the formation of different polymorphs, each with distinct properties. wikipedia.org
Effects of Alkali Metal Ions (e.g., Na⁺, K⁺) on Lattice Symmetry
The incorporation of alkali metal ions, particularly sodium, has a profound effect on the crystal symmetry of this compound. The pure, undoped form possesses a cubic crystal structure. wikipedia.orgmdpi.com However, as the concentration of sodium increases, a series of polymorphic transformations occur:
Cubic to Orthorhombic: A fundamental change in the crystal structure from cubic to orthorhombic occurs when the sodium content is in the range of 3-4%. mdpi.com
Orthorhombic to Monoclinic: With a sodium content exceeding 4%, a further transition from an orthorhombic to a monoclinic structure can take place. mdpi.com
These changes in lattice symmetry are accompanied by alterations in the physical characteristics of the crystals. For instance, the incorporation of sodium ions into the cubic C₃A structure leads to a rapid decrease in the average crystallite size. mdpi.com The resulting alkali-loaded polymorphs are generally more basic and, consequently, more reactive. wikipedia.org
Table 2: Influence of Sodium Doping on Crystal Structure of this compound
| Sodium Content | Predominant Crystal System | Reference |
|---|---|---|
| 0% - 2.5% | Cubic | mdpi.com |
| 3% - 4% | Orthorhombic | mdpi.com |
Mechanisms of Cationic Substitution (e.g., Na⁺ for Ca²⁺)
The general formula for this substitution can be written as Na₂ₓCa₃₋ₓAl₂O₆, where 'x' denotes the extent of substitution. mdpi.com The positioning of the two incoming sodium ions is distinct:
One Na⁺ ion occupies the original crystallographic site of the Ca²⁺ ion. mdpi.com
The second Na⁺ ion is incorporated into the center of the large [Al₆O₁₈]¹⁸⁻ ring. mdpi.com
This dual-site substitution mechanism facilitates the significant structural and symmetrical changes observed in alkali-doped this compound.
Synthesis Methodologies and Formation Mechanisms of Dialuminium Tricalcium Hexaoxide
High-Temperature Solid-State Reaction Pathways
The most conventional and widely utilized method for synthesizing dialuminium (B1238714) tricalcium hexaoxide (Ca₃Al₂O₆), often referred to as tricalcium aluminate (C₃A) in cement chemistry notation, is through high-temperature solid-state reactions. This process involves the direct reaction of solid precursors at elevated temperatures to form the desired crystalline phase.
Kinetic and Mechanistic Aspects of Solid-Solid Formation
The formation of tricalcium aluminate from the solid-state reaction of calcium oxide (CaO) and aluminium oxide (Al₂O₃) is a complex process with kinetic and mechanistic aspects that have been the subject of considerable research. researchgate.net There is no universal consensus on all facets of its formation, but several key features have been established. researchgate.netresearchgate.net
The reaction is not a simple, one-step process but occurs sequentially through the formation of intermediate phases. researchgate.net Experimental studies have shown that dodecacalcium hepta-aluminate (C₁₂A₇) and monocalcium aluminate (CA) are common intermediate compounds that form before the final C₃A phase is achieved. researchgate.net The sequence generally involves the initial formation of these less calcium-rich aluminates, which then react with the remaining unreacted CaO at higher temperatures to form tricalcium aluminate. researchgate.net For instance, the C₁₂A₇ phase has been observed to react with available CaO at temperatures around 1373 K (1100 °C) to yield the C₃A phase. researchgate.net
The kinetics of the reaction are significantly influenced by experimental conditions. Mechanochemical activation, such as intensive milling of the raw materials, can profoundly influence the reaction rates by increasing the contact area and creating defects in the crystal lattices of the reactants. researchgate.netresearchgate.net Good interparticle contact is crucial for achieving reproducible and consistent kinetic results. researchgate.net
Role of Raw Material Mixture Composition (e.g., CaO, Al₂O₃, CaCO₃)
The selection and composition of raw materials are fundamental to the successful synthesis of tricalcium aluminate. The primary precursors are a source of calcium oxide and aluminium oxide. researchgate.net Commonly, these are not used in their pure oxide forms but are derived from more readily available materials like calcium carbonate (CaCO₃) and aluminium hydroxide (B78521) (Al(OH)₃) or α-alumina (α-Al₂O₃). researchgate.netresearchgate.net During heating, these compounds decompose to yield the reactive oxides.
The stoichiometric ratio of the reactants is critical. For the formation of cubic C₃A, a molar ratio of 3 moles of CaO to 1 mole of Al₂O₃ is required. mdpi.comnih.gov Deviations from this stoichiometry can lead to the formation of other calcium aluminate phases or leave unreacted oxides in the final product. cvut.cz For example, research has shown that when using a corundum grinding capsule which may not achieve perfect comminution, residues of mayenite (C₁₂A₇) and unreacted lime (CaO) can remain. cvut.cz
Alternative raw materials, such as aluminum dross from the metallurgical industry, can also be utilized. researchgate.netcsic.es This industrial by-product, which contains a significant amount of Al₂O₃, can be mixed with calcium carbonate and mechanically activated to produce tricalcium aluminate. researchgate.netcsic.es The composition of the dross, particularly its Al₂O₃ content (which can range from 58 to 82 wt%), must be carefully considered to achieve the correct molar ratio for C₃A formation. researchgate.netcsic.es
| Raw Material Combination | Typical Molar Ratio (CaO:Al₂O₃) | Notes | Source |
| Calcium Carbonate (CaCO₃) & Aluminium Hydroxide (Al(OH)₃) | 3:1 | Precursors decompose upon heating to form reactive oxides. | researchgate.net |
| Calcite & α-Alumina (α-Al₂O₃) | 3:1 | Used in kinetic studies of C₃A formation. | researchgate.net |
| Aluminum Dross & Calcium Carbonate (CaCO₃) | 1:3 (Al₂O₃/CaO) | Utilizes industrial by-products; requires mechanical activation. | researchgate.net |
| Calcium Oxide (CaO) & Aluminium Oxide (Al₂O₃) | 3:1 | Direct reaction of oxides. | researchgate.netmdpi.com |
Sintering Conditions and Thermal Regimes for Phase Development
The thermal treatment, or sintering, is the definitive step in the solid-state synthesis of C₃A. The temperature and duration of sintering directly control the phase development, crystallinity, and purity of the final product. The formation of calcium aluminate phases via the solid-solid reaction between CaO and Al₂O₃ generally begins at temperatures above 900°C. researchgate.net
Experimental studies have covered a temperature range of 1100–1300°C for the solid-state reaction. researchgate.net Other research indicates that sintering temperatures up to 1450°C are used, with the purity of the C₃A increasing with temperature. cvut.cz For instance, a purity of 93.6% was achieved at 1400°C, which increased to 97.6% at 1450°C when using a steel grinding capsule. cvut.cz A common sintering regime involves holding the material at a peak temperature, such as 1300°C, for a duration of 2 hours to ensure complete reaction. researchgate.netmdpi.comnih.gov
The heating rate and cooling process are also important variables. Rapid cooling is often employed to quench the high-temperature phase and prevent decomposition or phase transformations during cooling. scientific.net The entire thermal regime must be carefully controlled to manage the decomposition of precursors and the sequential formation of intermediate phases, ultimately leading to the desired tricalcium aluminate. researchgate.netresearchgate.net
| Sintering Temperature | Sintering Duration | Key Observations | Source |
| 900°C | - | Onset of calcium aluminate phase formation. | researchgate.net |
| 1100-1300°C | Varied | Temperature range for kinetic studies of C₃A formation. | researchgate.net |
| 1300°C | 2 hours | Used for preparing C₃A polymorphs with Na₂O doping. | mdpi.comnih.gov |
| 1200-1450°C | - | Purity of C₃A increases with temperature. | cvut.cz |
| 1450°C | 30, 60, 90 mins | Investigated for the formation of alite, another cement phase. | scientific.net |
Alternative Synthesis Routes
While the solid-state reaction is the industrial standard, alternative synthesis routes have been developed to produce high-purity, homogeneous tricalcium aluminate powders, often at lower temperatures and with shorter reaction times. researchgate.netosti.gov
Sol-Gel Processing
The sol-gel method is a wet-chemical technique that offers excellent control over product purity, homogeneity, and particle size. researchgate.netnih.gov The process typically begins with molecular precursors, such as metal alkoxides or inorganic salts, dissolved in a solvent. For C₃A synthesis, calcium nitrate (B79036) (Ca(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) are common starting materials. researchgate.netresearchgate.net
In a typical procedure, aqueous solutions of the nitrate salts are mixed, often with a chelating agent like citric acid, to form a homogeneous solution or "sol". researchgate.netgoogle.com This sol is then converted into a "gel" through a process of hydrolysis and polycondensation, which can be promoted by heating or aging. google.com The gel is subsequently dried to remove the solvent, resulting in a xerogel. google.com The final step is calcination (heat treatment) of the xerogel at elevated temperatures. researchgate.netresearchgate.net
Research has shown that phase-pure C₃A can be synthesized at temperatures as low as 1000-1050°C using the sol-gel method, which is significantly lower than conventional solid-state reaction temperatures. researchgate.net The process involves a series of thermal transformations: the formation of calcium carbonate and calcium oxide occurs around 700°C, followed by the appearance of intermediate aluminates like Ca₅Al₆O₁₄ at 800°C and CaAl₂O₄ at 900°C. researchgate.net The single-phase, cubic C₃A is typically formed at 1000°C. researchgate.net Some sol-gel routes may require calcination up to 1260°C for 14 hours with intermediate grinding steps to achieve the desired phase. researchgate.net
Combustion Synthesis
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method for producing ceramic powders. osti.govtaylorandfrancis.com This technique utilizes a highly exothermic redox reaction between an oxidizer (typically metal nitrates) and a fuel (such as urea (B33335), glycine, or citric acid). osti.gov For the synthesis of calcium aluminates, a mixture of calcium nitrate, aluminum nitrate, and urea is prepared. osti.gov
Once initiated, the combustion reaction is self-sustaining and propagates quickly through the reactant mixture, generating high temperatures that lead to the formation of the desired crystalline phase in a very short time. osti.gov This method avoids the need for prolonged high-temperature sintering. osti.gov
A variation of this approach is flame spray pyrolysis (FSP), where a solution of precursors (e.g., calcium nitrate and aluminum nitrate in ethanol) is aerosolized and ignited in a flame. researchgate.net The rapid combustion process leads to the formation of fine particles. Studies using FSP have successfully produced cubic tricalcium aluminate, although often alongside other phases like calcite, vaterite, and CaO, indicating that process optimization is crucial for obtaining a single-phase product. researchgate.net The resulting powders typically have a high specific surface area. researchgate.net
Mechanochemical Activation and High-Energy Milling
Research has shown that the choice of grinding media can influence the purity of the final product. A study comparing steel and corundum grinding capsules in a planetary mill for the homogenization of the raw material mixture found that a purity of 97.6% C₃A was achieved at 1450 °C using a steel grinding capsule, with the minor impurity being unreacted lime. cvut.cz In contrast, the corundum capsule yielded a purity of 93.6%, with mayenite and lime as residues. cvut.cz This suggests that slight iron contamination from the steel media can act as a flux, promoting a more complete reaction. cvut.cz
Polymeric Precursor Methods
Polymeric precursor methods, such as the Pechini process, offer a route to synthesizing high-purity, polycrystalline ceramics at relatively low temperatures. researchgate.netresearchgate.net These methods involve the formation of a polymer resin in which metal cations are uniformly distributed. The subsequent calcination of this resin at controlled temperatures leads to the formation of the desired oxide phase. For C₃A synthesis, this method allows for the production of single-phase, well-crystalline material at temperatures as low as 1000°C. researchgate.net The Pechini method has been successfully applied to prepare high-purity CaO·Al₂O₃ and 3CaO·Al₂O₃ by sintering for three hours at 900°C and 1000°C, respectively. researchgate.net
One of the key advantages of polymeric precursor methods is the ability to achieve a high degree of homogeneity at the molecular level, which facilitates the formation of the target phase and can reduce the formation of intermediate phases. researchgate.net A study on the synthesis of mayenite (C₁₂A₇) using a polymeric precursor method highlighted its simplicity, cost-effectiveness, and versatility. researchgate.net However, the formation of C₃A via this route can be influenced by the starting materials; for example, using calcium and aluminum chlorides can lead to the formation of C₁₂A₇ and unreacted CaO at 1050°C. researchgate.net
Extraction and Synthesis from Industrial Byproducts (e.g., Aluminum Dross)
Aluminum dross, a byproduct of the aluminum industry, presents a viable secondary raw material for the synthesis of calcium aluminates. mdpi.comcsic.es This approach not only offers a value-added application for an industrial waste but can also be economically advantageous. The synthesis typically involves the mechanical activation (reactive milling) of the dross with a calcium source, such as calcium carbonate, followed by sintering. mdpi.comcsic.es The composition of the dross, particularly its Al₂O₃ content which can range from 58 to 82 wt%, is a critical factor. mdpi.com
Successful synthesis of C₃A from non-saline aluminum dross has been demonstrated, achieving over 90% calcium aluminate content in the sintered product, with C₃A being the predominant phase (87%), followed by C₁₂A₇ (5%). mdpi.com The process involves a three-step approach of reactive grinding, briquetting, and sintering. mdpi.com Another process for preparing calcium aluminate from salt-containing aluminum dross involves crushing the dross, separating the aluminum metal, and treating it with water to dissolve soluble compounds. google.com The resulting non-metallic product (NMP), which is rich in Al₂O₃, is then blended with a calcium oxide source and heated to form the calcium aluminate product. google.com
The age and storage conditions of the dross can influence the nature and content of the aluminates in the final sintered material, with more recent dross generally yielding higher aluminate content. mdpi.com
Below is a data table summarizing the synthesis of calcium aluminates from different types of aluminum dross:
| Compound | Al-1 (3-7 years) | Al-2 (7-10 years) | Al-3 (2013-2016) |
|---|---|---|---|
| Al₂O₃ | 75.7 | 58.4 | 81.9 |
| CaO | 4.5 | 4.6 | 4.7 |
| Fe₂O₃ | 3.7 | 4.5 | 1.8 |
| MgO | 3.2 | 2.0 | 3.3 |
| SiO₂ | 3.0 | 5.2 | 4.6 |
Formation and Control of Intermediate and Associated Phases (e.g., C₁₂A₇, CA, CA₂, CA₆)
The synthesis of C₃A is often accompanied by the formation of other calcium aluminate phases, such as dodecacalcium hepta-aluminate (C₁₂A₇), monocalcium aluminate (CA), monocalcium dialuminate (CA₂), and monocalcium hexaaluminate (CA₆). researchgate.netresearchgate.net The formation of these phases is a result of the indirect solid-state reaction between CaO and Al₂O₃ through various intermediate ratios. mdpi.com The control of these phases is critical for obtaining pure C₃A.
The formation sequence and stability of these phases are dependent on temperature and the initial stoichiometry of the reactants. For instance, in the solid-state synthesis of mayenite (C₁₂A₇), CA and C₃A are identified as key intermediate phases. researchgate.net The relative content of these phases changes as the reaction progresses with increasing temperature. researchgate.net Specifically, the formation of C₃A has been observed at earlier stages of mayenite synthesis. researchgate.net
In the context of the Pechini process, the formation of intermediate phases can also be observed. For example, heating the precursor mixture can initially lead to the formation of CaO-rich phases before the desired C₃A is formed. researchgate.net In some instances, alumina-rich phases like C₁₂A₇ can form at the early stages of the reaction. researchgate.net
The following table outlines the typical formation temperatures for various calcium aluminate phases using the self-propagating combustion synthesis (SPCS) method, which can provide insights into controlling their formation:
| Compound | Formula | Formation Temperature (°C) |
|---|---|---|
| Tricalcium Aluminate | C₃A | 1050 |
| Dodecacalcium Hepta-aluminate | C₁₂A₇ | 850 |
| Monocalcium Aluminate | CA | 850 |
| Monocalcium Dialuminate | CA₂ | 850 |
| Monocalcium Hexaaluminate | CA₆ | 1200 |
Preparation of High-Purity Single Phases
The preparation of high-purity, single-phase C₃A is essential for research purposes and for specific industrial applications. cvut.cz While industrial production methods often result in a mixture of phases, laboratory techniques have been developed to achieve high purity. nih.govmdpi.com The traditional method involves a high-temperature solid-state reaction, but this often requires repeated firing and grinding to obtain the desired product. researchgate.net
Alternative methods like the sol-gel process, combustion synthesis, and mechanochemical activation have been explored to produce phase-pure clinker components at lower temperatures. nih.govmdpi.comresearchgate.net The Pechini process, a type of sol-gel method, has been shown to be effective in synthesizing single-phase, well-crystalline C₃A at 1000°C. researchgate.net This method offers a significant advantage over solid-state synthesis, which can result in considerable amounts of secondary phases even after prolonged sintering at high temperatures (1350-1400°C). researchgate.net
A recent development in solid-state synthesis involves intensive milling of the raw material mixture followed by a single-step firing. This method, when combined with doping, can be used to prepare different polymorphs of C₃A with high purity. nih.govmdpi.com For example, a purity of 97.6% for C₃A was achieved by sintering at 1450°C after homogenization in a steel grinding capsule. cvut.cz The use of selective dissolution techniques, such as with a maleic acid/methanol solution, can also be employed to isolate C₃A from Portland cement clinker for research applications. whiterose.ac.uk
The table below shows the purity of C₃A achieved through solid-phase synthesis using different grinding media and sintering temperatures. cvut.cz
| Grinding Capsule | Sintering Temperature (°C) | C₃A Purity (%) | Impurities |
|---|---|---|---|
| Steel | 1450 | 97.6 | Unreacted Lime (2.4%) |
| Corundum | 1450 | 93.6 | Mayenite (2.2%), Lime (3.8%) |
Theoretical and Computational Modeling of Dialuminium Tricalcium Hexaoxide Systems
Quantum Mechanical Approaches (e.g., Density Functional Theory, DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), have proven to be invaluable for investigating the intrinsic properties of dialuminium (B1238714) tricalcium hexaoxide (Ca₃Al₂O₆), a principal component of Portland cement. tecnalia.com These first-principles calculations provide detailed insights into the electronic structure and reactivity of the compound, which are fundamental to understanding its behavior. tecnalia.comnih.gov
Elucidation of Reactive Sites and Electronic Structure
DFT calculations have been instrumental in identifying the atoms and sites within the Ca₃Al₂O₆ crystal structure that are most susceptible to chemical reactions. tecnalia.com By analyzing the electron density distribution, researchers can pinpoint areas of high and low electron density, which correspond to nucleophilic and electrophilic sites, respectively. This information is crucial for understanding the initial stages of hydration and interactions with other chemical species.
Studies have shown that the preliminary reactions between Ca₃Al₂O₆ and water molecules originate from the surface calcium (Ca) and oxygen (O) ions. nih.gov Ab-initio simulations have revealed that the surface of Ca₃Al₂O₆ is highly reactive and promotes the dissociation of water molecules. This process facilitates the gradual desorption of Ca ions through a metal-proton exchange reaction. researchgate.net Furthermore, force-field molecular dynamics simulations, which are often parameterized using DFT data, have indicated that the non-bridging oxygen atoms within the AlO₄ tetrahedra rings are more prone to protonation than the bridging oxygen atoms. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of Ca₃Al₂O₆ systems at an atomic level. csic.es This technique allows for the study of dynamic processes that are often inaccessible through experimental methods alone. rsc.orgresearchgate.net
Development and Validation of Force Fields for Tricalcium Aluminate Systems
The accuracy of MD simulations heavily relies on the quality of the underlying force field, which defines the interactions between atoms. csic.es Significant effort has been dedicated to developing and validating accurate all-atom force fields for Ca₃Al₂O₆. rsc.orgresearchgate.net These force fields are parameterized to reproduce experimental data and results from DFT calculations, ensuring their reliability. rsc.orgresearchgate.netresearchgate.net
A notable achievement in this area is the development of force fields that are compatible with multiple molecular simulation platforms such as PCFF, CVFF, CHARMM, AMBER, and OPLS. rsc.orgresearchgate.netresearchgate.net This cross-platform compatibility enhances the accessibility and applicability of these computational models. rsc.orgresearchgate.netresearchgate.net The validation of these force fields is a rigorous process that involves comparing simulated properties with experimental measurements.
Table 1: Comparison of Experimental and Simulated Properties of Dialuminium Tricalcium Hexaoxide
| Property | Experimental Value | Simulated Value |
| Young's Modulus | 138.7 GPa tecnalia.com | In agreement with nanoindentation measurements tecnalia.com |
| Vibration Spectra | Raman and IR data available researchgate.net | Good approximation in MD simulations researchgate.net |
Atomistic Simulations of Structural Evolution and Thermal Behavior
MD simulations have been employed to study the structural evolution of Ca₃Al₂O₆ under various conditions, including high temperatures. csic.esaps.orgbris.ac.uk These simulations have provided insights into the atomic-scale structure of liquid Ca₃Al₂O₆ at temperatures as high as 2073 K. aps.org The results indicate that even in the liquid state, the structure is largely composed of AlO₄ tetrahedra, forming a depolymerized but infinite network. aps.orgbris.ac.uk
The thermal behavior of Ca₃Al₂O₆ has also been investigated using MD simulations. csic.es These studies have explored the material's high-temperature stability, heat capacity, and thermal conductivity, which are crucial properties for potential applications in thermal energy storage. csic.es The simulations have also shed light on the heat transport mechanism at the atomic level. csic.es
Prediction of Surface Energies and Agglomeration Dynamics
Understanding the surface properties of Ca₃Al₂O₆ is critical for predicting its behavior in various environments. MD simulations have been used to calculate surface energies and to study the dynamics of particle agglomeration. rsc.orgresearchgate.net
The cleavage of crystalline Ca₃Al₂O₆ along its common (001) plane requires a significant amount of energy, approximately 1300 mJ/m². rsc.orgresearchgate.net However, the agglomeration energy, which is the energy released when surfaces come together, is lower. For dry surfaces, the agglomeration energy is around 850 mJ/m². rsc.orgresearchgate.net This energy is further reduced to approximately 500 mJ/m² upon superficial hydration, which leads to the formation of an amorphous calcium hydroxide (B78521) layer on the surface. researchgate.netrsc.orgresearchgate.net The presence of adsorbed organic molecules can further decrease the agglomeration energy to values between 30 and 100 mJ/m². rsc.orgresearchgate.net
Simulation of Interfacial Phenomena and Interactions
The interface between Ca₃Al₂O₆ and its surrounding environment, whether it be water or organic molecules, governs many of its important properties. Computational simulations are essential for probing these interfacial phenomena at a molecular level. rsc.orgresearchgate.netpolyu.edu.hk
The interaction of Ca₃Al₂O₆ with water is of particular interest due to its role in cement hydration. Simulations have shown that water reacts instantly with the surface of Ca₃Al₂O₆. bohrium.com The adsorption of ions, such as those from seawater, can significantly influence the hydration process. For instance, the co-existence or ion pairing of Ca²⁺ and SO₄²⁻ on the surface of Ca₃Al₂O₆ can block reactive sites, thus retarding hydration. polyu.edu.hk
Simulations have also been used to study the adsorption of organic molecules on Ca₃Al₂O₆ surfaces. rsc.orgresearchgate.net These studies are relevant for understanding the function of grinding aids and hydration modifiers in cement. The adsorption of molecules like alcohols and amines can mitigate local electric fields through complexation with calcium ions and the formation of hydrogen bonds. rsc.orgresearchgate.net This leads to a reduction in agglomeration energies. rsc.orgresearchgate.net
Adsorption Mechanisms of Ions and Molecules on Surfaces
Theoretical and computational modeling, particularly molecular dynamics (MD) simulations, has provided significant insights into the adsorption mechanisms of ions and molecules on the surface of this compound (C₃A). These studies are crucial for understanding the initial reactions that govern the material's behavior in aqueous environments.
The initial interaction with water is a key focus of this research. Ab-initio calculations reveal that the C₃A surface possesses notable chemical activity that encourages the dissociation of water molecules. nih.gov This dissociation process facilitates the gradual desorption of calcium (Ca²⁺) ions via a metal-proton exchange reaction. nih.gov Both associative and dissociative adsorption of water molecules have been identified on the C₃A surface through reactive force field (ReaxFF) molecular dynamics simulations. researchgate.nettandfonline.com
As the reaction with water proceeds, a superficial, amorphous calcium hydroxide layer forms on the C₃A surface. rsc.orgrsc.org This is accompanied by the dissolution of Ca²⁺ ions, leading to the formation of an aluminum-rich leached layer on the surface. escholarship.orgresearchgate.netescholarship.org The subsequent adsorption behavior is largely influenced by the chemistry of this altered surface.
In systems containing sulfates, a common component in Portland cement to control the reactivity of C₃A, the adsorption mechanism becomes more complex. wikipedia.org Models propose that the inhibition of C₃A dissolution is due to the adsorption of sulfate (B86663) ions or, more specifically, calcium-sulfate (Ca-S) ion pair complexes onto the aluminum-rich leached layer. escholarship.orgresearchgate.netescholarship.org These adsorbed complexes can act as an intermediate step in the nucleation and growth of hydration products, such as ettringite, and their presence near the surface can block reactive sites. escholarship.org Zeta potential measurements are consistent with the formation of this Al-rich layer and the adsorption of Ca-S ion pair complexes. escholarship.org
The dissolution and reprecipitation of ionic species are dynamic processes. Following their dissolution, calcium complexes can reprecipitate onto the remaining Al-rich layer through an interface-coupled dissolution-reprecipitation mechanism, forming dynamically stable inner-sphere adsorption states. nih.gov
Table 1: Summary of Adsorption Mechanisms on this compound Surfaces
| Adsorbing Species | Proposed Adsorption Mechanism | Computational Method | Key Findings |
|---|---|---|---|
| Water (H₂O) | Associative and dissociative adsorption. researchgate.nettandfonline.com Promotes metal-proton exchange. nih.gov | Ab-initio calculations, ReaxFF Molecular Dynamics | C₃A surface is chemically active, facilitating water dissociation and subsequent Ca²⁺ desorption. nih.gov |
| Calcium Ions (Ca²⁺) | Desorption from the surface, followed by reprecipitation as Ca complexes on an Al-rich layer. nih.gov | Ab-initio calculations | Dissolution follows a ligand-exchange mechanism; reprecipitated complexes form stable inner-sphere adsorption states. nih.gov |
Analysis of Interactions with Organic Modifiers and Additives
Computational modeling is instrumental in analyzing the interactions between this compound and various organic modifiers. These additives are often used to control properties like hydration rate and workability. An accurate all-atom force field has been developed to study these organic interfaces in atomic detail. rsc.orgrsc.org
Molecular dynamics simulations have been employed to examine the adsorption of organic molecules such as alcohols and amines. rsc.orgresearchgate.netresearchgate.net These molecules function as grinding aids and hydration modifiers. Their mechanism of action involves several key interactions:
Complexation of Calcium Ions: The organic molecules bind to surface calcium ions.
Hydrogen Bonding: They form hydrogen bonds with the surface.
Introduction of Hydrophobicity: Their binding introduces a degree of hydrophobicity to the surface.
Through these interactions, the organic molecules effectively mitigate local electric fields on the C₃A surface. rsc.orgrsc.orgresearchgate.net This modification of the surface chemistry can significantly impact the material's properties. For instance, the formation of molecularly thin layers of these organic additives, approximately 0.5 nm thick, has been shown to drastically reduce the agglomeration energy of C₃A particles from around 850 mJ/m² (for dry surfaces) to as low as 30-100 mJ/m². rsc.orgresearchgate.netresearchgate.net
Table 2: Interaction of Organic Modifiers with this compound
| Organic Modifier | Type | Primary Interaction Mechanism | Effect on C₃A Properties |
|---|---|---|---|
| Alcohols, Amines | Grinding Aid / Hydration Modifier | Complexation of Ca²⁺, hydrogen bonding, introduction of hydrophobicity. rsc.orgrsc.orgresearchgate.net | Mitigates local electric fields; significantly reduces agglomeration energy. rsc.orgresearchgate.netresearchgate.net |
Reactivity and Chemical Transformation Mechanisms
Hydration Chemistry of Anhydrous Dialuminium (B1238714) Tricalcium Hexaoxide.wikipedia.orgastm.orgrsc.org
The hydration of C₃A is a rapid and exothermic process that initiates almost immediately upon contact with water. wikipedia.org This reaction is a cornerstone of cement chemistry, governing the early-stage properties of concrete. The process involves the dissolution of the anhydrous C₃A, followed by the precipitation of various hydrated calcium aluminate phases. escholarship.orgazom.com
Dissolution Kinetics and Surface Reaction Mechanisms.escholarship.orgresearchgate.net
The dissolution of C₃A is a complex phenomenon influenced by factors such as its crystal structure (cubic or orthorhombic), the presence of impurities, and the composition of the aqueous solution. escholarship.orgacs.orgnih.gov The dissolution process begins with the protonation of the apical non-bridging oxygens of the aluminate tetrahedra. acs.org
Digital holographic microscopy studies have revealed that the dissolution rate of polycrystalline cubic C₃A (C₃A-c) is not uniform across the surface and varies with time and location. acs.orgnih.govresearchgate.net This heterogeneity is attributed to the varied distribution of structural characteristics like crystallinity and defects. acs.orgnih.gov The dissolution flux of highly crystalline C₃A-c has been found to be dependent on the water activity raised to a power of 5.2, with a median flux of approximately -2.1 μmol m⁻² s⁻¹ in pure water. acs.orgnih.gov For less crystalline C₃A-c, the exponent is slightly lower at 4.6, with a median flux of about -1.4 μmol m⁻² s⁻¹. acs.orgnih.gov These findings indicate that the bulk dissolution rate can differ by at least 30% between different sources of C₃A-c. acs.orgnih.gov
The dissolution mechanism is also affected by the solution chemistry. In pure water, the dissolution of orthorhombic C₃A is controlled by the bulk solution chemistry. escholarship.orgescholarship.org Conversely, for cubic C₃A, the dissolution is controlled by the formation of an aluminum-rich leached layer on the surface and the adsorption of calcium-sulfur ion pair complexes onto this layer. escholarship.orgescholarship.org
| Crystallinity | Water Activity Exponent | Median Flux in Pure Water (μmol m⁻² s⁻¹) | Interquartile Range (μmol m⁻² s⁻¹) |
|---|---|---|---|
| Highly Crystalline | 5.2 | -2.1 | 3.2 |
| Less Crystalline | 4.6 | -1.4 | 1.9 |
Formation and Conversion of Hydrated Calcium Aluminates (e.g., C₃AH₆, C₂AH₈, C₄AH₁₃, C₄AH₁₉).researchgate.net
Upon dissolution of C₃A, a series of hydrated calcium aluminate phases precipitate. The specific phases that form are highly dependent on factors such as temperature and the presence of other ions in the solution. azom.comijcce.ac.ir
Initially, metastable hexagonal hydrates such as C₄AH₁₃ and C₄AH₁₉, and sometimes C₂AH₈, are formed. researchgate.netrsc.org These phases are kinetically favored and precipitate rapidly. researchgate.net For instance, in the absence of sulfate (B86663), C₄AH₁₉ is one of the initial products of C₃A hydration. rsc.org
Over time, these metastable phases convert to the thermodynamically stable cubic hydrate (B1144303), C₃AH₆ (katoite). researchgate.netrsc.orgazom.com This conversion is a critical process in the long-term development of cement paste microstructure. The formation of C₃AH₆ is favored at higher temperatures. azom.com The conversion process involves the dissolution of the metastable phases and the subsequent precipitation of C₃AH₆. azom.com
The temperature plays a significant role in the type of hydrate formed. azom.comijcce.ac.ir
Below 20°C: Metastable CAH₁₀ is typically formed. azom.com
21°C to 30°C: C₂AH₈ tends to form. azom.comazom.com
Higher temperatures: The stable C₃AH₆ is the predominant phase. azom.comazom.com
| Compound Name | Chemical Formula | Formation Conditions | Stability |
|---|---|---|---|
| Tetracalcium aluminate nonadecahydrate | C₄AH₁₉ | Initial hydration product in the absence of sulfate | Metastable |
| Dicalcium aluminate octahydrate | C₂AH₈ | Intermediate temperatures (21°C - 30°C) | Metastable |
| Tetracalcium aluminate tridecahydrate | C₄AH₁₃ | Initial hydration product | Metastable |
| Tricalcium aluminate hexahydrate (Katoite) | C₃AH₆ | Higher temperatures, long-term hydration product | Stable |
Formation of Layered Double Hydroxide (B78521) (LDH) Phases.researchgate.net
During the hydration of C₃A, layered double hydroxides (LDHs) can form, particularly in the presence of certain anions. researchgate.netyoutube.com LDHs are a class of materials with a layered structure, where layers of metal hydroxides are separated by an interlayer region containing anions and water molecules. youtube.com
The initially formed hexagonal hydrated calcium aluminates, such as C₂AH₈, C₄AH₁₃, and C₄AH₁₉, are themselves considered LDH phases. researchgate.net These phases can undergo further transformations. For instance, in the presence of chloride ions, C₃AH₆ can slowly transform into Friedel's salt (C₄ACl₂H₁₀), which is a chloride-containing LDH. researchgate.net This transformation is an equilibrium reaction and is likely to result in the coexistence of C₃AH₆, Friedel's salt, and Al(OH)₃ in a pH range of 11-12. researchgate.net
The formation of LDH phases can be influenced by the presence of various ions in the system. The incorporation of different anions into the interlayer of the LDH structure can significantly affect the properties of the resulting material. The rehydration of dehydrated calcium aluminates can also lead to the rapid formation of LDH phases like monocarboaluminate. youtube.com
Thermodynamic Solubility Equilibria of Hydration Products.
The stability and transformation of the various hydrated calcium aluminate phases are governed by their thermodynamic solubility equilibria. The thermodynamically stable phase among the calcium aluminate hydrates is C₃AH₆ (katoite), which is the least soluble. azom.com The metastable phases, such as CAH₁₀ and C₂AH₈, are more soluble and will eventually convert to the more stable C₃AH₆. azom.com
Thermodynamic modeling can provide insights into the factors influencing the course of the hydration reaction. nih.gov The presence of alkali ions in the pore solution can shift the solubility curves of the hydration products, affecting the phase development. nih.gov The pH of the solution is also a critical parameter, with the stability of different phases being pH-dependent. researchgate.net For example, in a chloride-containing environment, C₃AH₆, Friedel's salt, and Al(OH)₃ are likely to coexist in the pH range of 11-12. researchgate.net
Reactivity in Sulfate-Bearing Environments.rsc.orgepfl.ch
The presence of sulfate ions dramatically alters the hydration chemistry of C₃A. astm.orgrsc.org This is a critical aspect of cement science, as calcium sulfate (in the form of gypsum) is intentionally added to Portland cement to control the rapid hydration of C₃A and prevent "flash set". escholarship.orgwikipedia.org
Ettringite (AFt) Formation Mechanisms and Kinetics.astm.orgrsc.org
In the presence of sulfate ions, the primary hydration product is ettringite (C₆AS₃H₃₂), also known as an AFt phase. astm.orgrsc.orgpsu.edu Ettringite forms very rapidly, with evidence of its formation detectable within minutes of hydration. rsc.org The formation of ettringite occurs through a through-solution mechanism, where the reactants dissolve and then precipitate as ettringite crystals. astm.org
The formation of ettringite involves three main reactions:
Formation of [Al(OH)₆]³⁻ octahedra. researchgate.net
Formation of Ca-Al polyhedra prisms. researchgate.net
Entrance of SO₄²⁻ ions into the channels of the polyhedra. researchgate.net
The rate-limiting step in ettringite formation is the formation of the [Al(OH)₆]³⁻ octahedra. researchgate.net
The formation of ettringite effectively coats the C₃A particles, which was initially thought to act as a diffusion barrier, slowing down further hydration. astm.org However, more recent research suggests that the retardation of C₃A hydration is more likely due to the adsorption of calcium and sulfate ions onto the C₃A surface, which blocks the active sites for dissolution. researchgate.net
Monosulfate (AFm) Formation and Transformations
In the presence of sulfate ions, typically from gypsum added to cement, the hydration of dialuminium tricalcium hexaoxide leads to the formation of Aluminate-Ferrite-mono (AFm) phases. wikipedia.orgwikipedia.org The most prominent of these is monosulfoaluminate, often simply referred to as monosulfate. azobuild.com The formation of monosulfate is a critical reaction that influences the workability and setting time of cement paste. astm.org
The initial reaction of C₃A with water and sulfate ions results in the rapid formation of ettringite (AFt phase). wikipedia.orgyoutube.com Once the available sulfate is consumed, this ettringite becomes unstable and reacts with the remaining C₃A to form monosulfate. youtube.com This transformation is a key step in the hydration process. wikipedia.org
The stability of monosulfate is dependent on the surrounding chemical environment. wikipedia.org In a sulfate-rich environment, monosulfate can convert back to ettringite, a reaction that involves a significant increase in volume and can lead to expansion and cracking in hardened concrete, a phenomenon known as sulfate attack. astm.orgtaylorandfrancis.com The structure of monosulfate consists of layers that can accommodate various anions, leading to a family of related AFm phases. azobuild.com
Mechanisms of Sulfate Ion Adsorption and Reaction Inhibition
The rate of reaction of this compound is significantly controlled by the presence of sulfate ions. astm.org Several theories exist to explain how sulfate ions inhibit the otherwise very rapid hydration of C₃A. One widely accepted theory is that sulfate ions adsorb onto the surface of the C₃A grains, which suppresses its dissolution. astm.orgeuropean-coatings.com
Another key mechanism is the precipitation of a layer of ettringite on the C₃A surface. astm.org This layer acts as a physical barrier, slowing down further reaction by controlling the diffusion of water to the unreacted C₃A core. researchgate.net The effectiveness of this inhibition is a delicate balance; insufficient sulfate leads to a "flash set," while an excess can cause other durability issues. astm.org Recent research suggests that the co-adsorption of calcium and sulfate ions is a dominant factor in retarding C₃A hydration. researchgate.net
Interactions with Supplementary Cementitious Materials and Chemical Additives
Influence of Nano-Silica on Hydration Processes and C-A-S-H Gel Formation
The addition of nano-silica (nS) has a pronounced effect on the hydration of this compound. researchgate.netcityu.edu.hk While nano-silica is known to accelerate the hydration of tricalcium silicate (B1173343) (the main strength-giving component of cement), it has been shown to delay the hydration of C₃A. cityu.edu.hkmdpi.com Isothermal calorimetry results indicate that nano-silica significantly reduces the heat release rate of C₃A hydration. researchgate.netcityu.edu.hkmdpi.com
A key interaction in this system is the pozzolanic reaction between nano-silica and the hydrating C₃A, which leads to the formation of calcium aluminosilicate (B74896) hydrate (C-A-S-H) gel. researchgate.netcityu.edu.hkmdpi.com The formation of these Si-O-Al bonds is confirmed by techniques like 29Si MAS-NMR, which show an increase in Q¹ silicon environments with increasing nano-silica content. researchgate.netcityu.edu.hkmdpi.com This C-A-S-H gel contributes to a denser microstructure. The addition of nano-silica can also mitigate the conversion of metastable calcium aluminate hydrates to more stable, but less desirable, forms, thereby improving long-term strength. kaist.ac.kr
Impact of Alkali Doping on Hydration Reactivity
The incorporation of alkali ions, such as sodium and potassium, into the crystal lattice of this compound is known as alkali doping. This process alters the crystal structure, changing it from cubic to orthorhombic or monoclinic, and increases its reactivity. nih.govresearchgate.net Doping creates defects in the crystal lattice, making the C₃A more susceptible to hydration. nih.gov
Alkali-doped C₃A exhibits a faster hydration rate compared to its pure cubic form. european-coatings.com This is because the alkali ions are released disproportionately during dissolution, affecting the local solution chemistry. european-coatings.com The presence of alkalis can influence the type of hydration products formed and can interfere with the balance between aluminate and sulfate phases. european-coatings.com
Reaction Mechanisms in Chloride-Rich and Seawater Environments (e.g., Friedel’s Salt)
In environments rich in chloride ions, such as those exposed to de-icing salts or seawater, this compound reacts to form Friedel's salt (Ca₃Al₂O₆·CaCl₂·10H₂O). researchgate.netwikipedia.org This reaction involves the binding of free chloride ions within the layered structure of AFm phases, which can help to mitigate chloride-induced corrosion of steel reinforcement in concrete. wikipedia.orgwikiwand.comucl.ac.uk
The formation of Friedel's salt can occur either through the direct reaction of C₃A with chlorides or by the exchange of sulfate ions in existing monosulfate phases with chloride ions. ucl.ac.ukresearchgate.net In seawater, the situation is more complex due to the presence of multiple ions. Chloride ions tend to react preferentially with C₃A to form Friedel's salt, which can influence the subsequent hydration reactions. researchgate.netpolyu.edu.hk The formation of Friedel's salt and other expansive phases in these environments can impact the long-term durability of concrete. researchgate.net
Thermal Decomposition and Rehydration Processes of Hydrated Forms
The hydrated forms of this compound, including ettringite and monosulfate, undergo decomposition upon heating. This process involves the loss of water molecules at various temperatures, leading to the formation of different phases. For instance, the hexahydrate form of tricalcium aluminate (C₃AH₆) decomposes upon heating, with significant water loss occurring at specific temperature ranges. cdnsciencepub.comresearchgate.net
Studies have shown that at temperatures between 550°C and 950°C, C₃AH₆ can decompose into calcium oxide and another calcium aluminate, 12CaO·7Al₂O₃. researchgate.net These dehydrated products can, to some extent, rehydrate when exposed to water again. This rehydration can lead to the reformation of some of the original hydrated phases, potentially allowing for some recovery of mechanical properties in materials like concrete after exposure to high temperatures.
Interactive Data Tables
Influence of Nano-Silica on C₃A Hydration
| Nano-SiO₂ Content (wt.%) | Hydration Heat Release Rate (mW/g) | Q¹ Si-NMR Peak (%) | Q⁴ Si-NMR Peak (%) |
| 0 | 0.34 | 0 | 100 |
| 2 | < 0.1 | 6.74 | 89.1 |
| 8 | < 0.1 | 30.6 | 63.6 |
Data sourced from multiple studies. researchgate.netcityu.edu.hkmdpi.com The heat release rate is significantly reduced with the addition of nano-silica. The increase in Q¹ and decrease in Q⁴ peaks indicate the formation of C-A-S-H gel.
Advanced Characterization Techniques for Dialuminium Tricalcium Hexaoxide Research
X-ray Diffraction (XRD) and Rietveld Analysis for Phase Identification and Quantitative Analysis
X-ray Diffraction (XRD) is an indispensable tool for the identification and quantification of crystalline phases in Dialuminium (B1238714) tricalcium hexaoxide (C₃A) and its hydrated products. sbt-durabi.orgrigaku.com The technique is based on the principle of Bragg's law, where the constructive interference of X-rays scattered by the crystalline lattice produces a unique diffraction pattern for each phase. sbt-durabi.org This allows for the precise identification of C₃A polymorphs, such as the cubic, orthorhombic, and monoclinic forms, which can arise from the incorporation of elements like sodium during the clinkering process. sbt-durabi.orgmdpi.comresearchgate.net
The Rietveld refinement method is a powerful analytical approach used in conjunction with XRD data to perform quantitative phase analysis. rigaku.comiccc-online.org This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight fraction of each crystalline phase present in a mixture. rigaku.comdtu.dk For instance, in a typical Portland cement, Rietveld analysis can quantify the amounts of alite, belite, aluminate (C₃A), and ferrite (B1171679) phases. sbt-durabi.org Studies have demonstrated the high accuracy and precision of Rietveld analysis for quantifying cement components, with results closely matching certified values from standard reference materials. rigaku.com
During the hydration of C₃A, XRD is crucial for monitoring the consumption of anhydrous C₃A and the formation of various hydration products. trb.org In the presence of gypsum, XRD can track the successive formation of ettringite (high-sulfate form of calcium sulfoaluminate hydrate) and subsequently monosulfate (low-sulfate form). trb.orgrigaku.com For example, the disappearance of gypsum peaks and the emergence and evolution of peaks corresponding to ettringite and monocarbonate can be monitored over time to understand the reaction kinetics. rigaku.com
Table 1: Key XRD Findings for Dialuminium Tricalcium Hexaoxide
| Analysis Type | Observation | Significance | Reference(s) |
| Phase Identification | Identification of cubic, orthorhombic, and monoclinic polymorphs of C₃A. | The polymorph present influences the reactivity of the C₃A. | sbt-durabi.orgmdpi.comresearchgate.net |
| Quantitative Analysis | Rietveld refinement provides accurate quantification of C₃A and other cement phases. | Essential for quality control and predicting cement performance. | sbt-durabi.orgrigaku.comdtu.dk |
| Hydration Monitoring | Tracks the consumption of C₃A and the formation of ettringite and monosulfate. | Provides insight into the kinetics and mechanisms of hydration. | trb.orgrigaku.com |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and microstructure of this compound and its hydration products at high resolution. uq.edu.aubrecjournals.com
Scanning Electron Microscopy (SEM) provides detailed three-dimensional images of the surface topography of C₃A particles. Environmental Scanning Electron Microscopy (ESEM) is particularly valuable as it allows for the in-situ observation of the hydration process without the need to stop the reaction for sample preparation. uq.edu.au ESEM studies have revealed the microstructural changes that occur during C₃A hydration, both in the absence and presence of gypsum. uq.edu.au In the absence of gypsum, hexagonal calcium aluminate hydrates (C₄AH₁₉) and cubic calcium aluminate hydrate (B1144303) (C₃AH₆) are observed on the surface of C₃A grains. When gypsum is present, amorphous gel products and crystalline phases like ettringite and monosulfate can be seen forming. uq.edu.au
SEM combined with Energy Dispersive X-ray Spectroscopy (SEM-EDS) allows for the elemental analysis of different phases within the microstructure, aiding in their identification and spatial distribution. researchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the characterization of the internal structure and nanoscale features of materials. nih.gov TEM can be used to determine the particle characteristics of raw C₃A samples and to observe the morphology of hydration products at the nanoscale. nih.gov
Table 2: Morphological Observations of C₃A using Electron Microscopy
| Technique | Observation | Significance | Reference(s) |
| ESEM | In-situ observation of the formation of hexagonal and cubic calcium aluminate hydrates on C₃A surfaces during hydration. | Provides direct visual evidence of the hydration mechanism and product formation. | uq.edu.au |
| SEM/TEM | Characterization of the morphology of anhydrous C₃A particles and the needle-like or platelet-like structures of hydration products like ettringite and monosulfate. | The shape and size of hydration products influence the setting and hardening of cement paste. | researchgate.netnih.gov |
Thermal Analysis Methods (TGA, DSC, DTG) for Phase Transitions and Reaction Energetics
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Derivative Thermogravimetry (DTG), are essential for studying the phase transitions, decomposition, and reaction energetics of this compound and its hydrates. csic.esresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for quantifying the amount of hydrated products, as they lose water upon heating. For example, the weight loss at specific temperature ranges can be correlated with the decomposition of different hydration phases, such as free water, ettringite, and calcium silicate (B1173343) hydrate (C-S-H). researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting and crystallization, and to determine the heat capacity of materials. csic.esnih.gov Modulated DSC (MDSC) experiments have been used to study the high-temperature stability and heat capacity of C₃A, suggesting its potential for thermal energy storage applications. csic.esmappingignorance.org DSC can also be used to monitor the hydration reaction of C₃A by measuring the heat evolved. nih.gov
Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass change. DTG curves present peaks at temperatures where the rate of mass loss is maximal, allowing for a more precise identification of decomposition temperatures of different phases. researchgate.net
Table 3: Thermal Analysis Data for this compound
| Technique | Measurement | Finding | Significance | Reference(s) |
| DSC | Heat Capacity (cₚ) | Reasonably high heat capacity. | Useful for potential thermal energy storage applications. | csic.es |
| TGA/DTG | Decomposition Temperatures | Different hydration products decompose at specific temperature ranges. | Allows for the quantification of hydration products. | researchgate.net |
| DSC | Phase Transitions | Fragile-to-strong phase transitions observed in supercooled calcium-aluminate liquids. | Important for understanding the crystallization behavior during cement production. | nih.gov |
Vibrational Spectroscopy (Raman Spectroscopy, FTIR) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy techniques, such as Raman Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR), provide valuable information about the molecular structure and chemical bonding within this compound and its hydration products. uq.edu.au
Fourier-Transform Infrared Spectroscopy (FTIR) analyzes the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the functional groups present in the material. FTIR is used to identify the different phases formed during C₃A hydration. For instance, in a study investigating the remediation of hexavalent chromium, FTIR was used to characterize the formation of chromate-containing ettringite and monosulfate phases. nih.gov
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of molecules and can be used to identify and characterize different crystalline and amorphous phases.
Both techniques are sensitive to changes in the local chemical environment and can be used to study the transformation of anhydrous C₃A into various hydrated phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local structural environment of specific atomic nuclei, such as ²⁷Al, in this compound and its hydration products. uq.edu.aunih.gov Solid-state Magic Angle Spinning (MAS) NMR is particularly useful for studying cementitious materials. acs.org
²⁷Al MAS NMR can distinguish between aluminum atoms in different coordination environments. For example, in anhydrous cement, signals can be assigned to aluminum in tetrahedral coordination (Al(IV)) within alite and belite, and in octahedral coordination (Al(VI)) within C₃A and the ferrite phase. nih.gov During hydration, the disappearance of the anhydrous signals and the appearance of new signals corresponding to hydrated aluminate phases can be monitored. nih.gov
NMR studies have shown that the chemical shift of ²⁷Al can indicate the redistribution of coexisting aluminate hydrate phases, from AH₃ through C₂AH₈ to C₃AH₆. nih.gov This technique is also sensitive to the presence of both crystalline and amorphous phases, which is a significant advantage over XRD. nih.gov For instance, in the presence of nano-silica, ²⁹Si MAS-NMR has been used to observe the pozzolanic reaction and the formation of calcium-aluminate-silicate-hydrate (C-A-S-H) gel. nih.gov
Table 4: Representative ²⁷Al NMR Chemical Shifts in C₃A Systems
| Phase/Environment | Coordination | Chemical Shift (ppm) | Reference(s) |
| Al in C₃A (anhydrous) | Octahedral (Al(VI)) | ~15 | nih.gov |
| Al impurity in alite/belite (anhydrous) | Tetrahedral (Al(IV)) | ~85 | nih.gov |
| Hydrated Aluminate Phases | Octahedral (Al(VI)) | ~10 | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. uq.edu.aunih.gov XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
In the context of this compound, XPS has been used to characterize the surface of anhydrous C₃A polymorphs and their hydrated products. nih.gov Studies have shown differences in the chemical and mineralogical composition at the surface of cubic and orthorhombic C₃A. nih.gov By analyzing the core level spectra of elements like Ca, Al, and O, researchers can gain insights into the surface chemistry and the initial stages of the hydration reaction. For example, changes in the Ca L-edge fine structure can be used to identify the formation of calcium sulfate (B86663) during the hydration of C₃A/gypsum blends. nih.gov
Isothermal Calorimetry for Hydration Kinetics and Heat Flow Analysis
Isothermal calorimetry is a crucial technique for studying the kinetics of this compound hydration by measuring the heat flow produced during the reaction. nih.govyoutube.com The rate of heat evolution is directly related to the rate of reaction, providing a real-time profile of the hydration process. youtube.comyoutube.com
The heat flow curve for C₃A hydration typically shows distinct stages. An initial rapid heat release is observed upon mixing with water, followed by a period of lower activity, and then a main hydration peak. youtube.comresearchgate.net The presence of other materials, such as gypsum or nano-silica, significantly influences the shape of this curve. researchgate.netnih.gov For example, the addition of nano-silica has been shown to significantly reduce the hydration exotherm rate of C₃A. nih.gov
Isothermal calorimetry data can be used to:
Determine the total heat of hydration. youtube.comyoutube.com
Evaluate the influence of admixtures on hydration kinetics. youtube.com
Predict changes in setting time and strength development. youtube.com
Calculate the activation energy of the hydration reaction. youtube.com
By combining isothermal calorimetry with other techniques like XRD and TGA, a comprehensive understanding of the relationship between reaction kinetics, phase development, and heat evolution can be achieved. researchgate.net
Synchrotron-based X-ray Powder Diffraction (SR-XRPD) for Time-Resolved Studies
Synchrotron-based X-ray Powder Diffraction (SR-XRPD) is a powerful, non-destructive technique for the in-situ analysis of crystalline materials. excelsusss.com Its application in the study of this compound (Ca₃Al₂O₆), the most reactive component of Portland cement, has provided unprecedented insights into its rapid hydration reactions. aps.orgnih.gov The high brilliance and intensity of synchrotron X-ray sources, which can be orders of magnitude greater than laboratory sources, allow for extremely fast data acquisition, making it possible to perform time-resolved studies of chemical reactions that occur over short timescales. excelsusss.comaps.org
Researchers have utilized SR-XRPD to monitor the evolution of crystalline phases during the first hours of Ca₃Al₂O₆ hydration. researchgate.netunimi.it By collecting diffraction patterns at intervals of just a few minutes, it is possible to identify and quantify the dissolution of anhydrous phases and the formation of hydrous products. unimi.it In-situ experiments involve enclosing a sample paste in a capillary and collecting data as soon as water is introduced, often using a remote-controlled system to ensure the earliest moments of the reaction are captured. researchgate.netresearchgate.net
Key findings from time-resolved SR-XRPD studies on Ca₃Al₂O₆ hydration include:
Identification of Intermediate Phases: Studies have revealed the formation of an intermediate calcium aluminate hydrate just before the appearance of the final, stable hydrate phase, demonstrating the nucleating role of this transient compound. aps.org
Reaction Kinetics: The high quality of SR-XRPD data allows for quantitative phase analysis using methods like the Rietveld refinement. This yields concentration versus time plots for each crystalline phase, providing detailed kinetic information on the hydration sequence. aps.orgresearchgate.net
Structural Evolution of Hydration Products: The technique is sensitive enough to track subtle changes in the crystal structure of the hydration products as they form and evolve. For instance, during the hydration of industrial cements, the lattice parameters of ettringite, a key hydration product, have been observed to change as a function of setting time, indicating a chemical evolution or re-organization of defects during its nucleation and growth. researchgate.netiaea.org
The ability to use smaller sample volumes with synchrotron radiation also minimizes time-smearing effects that can arise from inhomogeneities in the reacting paste, leading to a clearer picture of the reaction sequence. aps.org
Table 1: Example of Ettringite Lattice Parameter Evolution during Hydration Measured by SR-XRPD Data derived from graphical representations in scientific literature. researchgate.net
| Hydration Time (Hours) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |
| 1 | 11.194 | 21.455 |
| 2 | 11.198 | 21.460 |
| 3 | 11.200 | 21.465 |
| 4 | 11.204 | 21.470 |
| 5 | 11.206 | 21.475 |
| 6 | 11.206 | 21.475 |
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional topographical maps of surfaces at the nanoscale. researchgate.netspectraresearch.com It is an invaluable tool for studying the surface properties of this compound, providing detailed information on morphology, roughness, and interparticle forces that govern its behavior. researchgate.netrsc.orgchalcogen.ro The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a 3D image of the surface. spectraresearch.com
In the context of Ca₃Al₂O₆ research, AFM is not only used for direct imaging but also as a basis for molecular dynamics simulations to probe surface energies and interactions. researchgate.netrsc.org These studies provide fundamental data on the forces at play during the early stages of hydration and agglomeration.
Key research findings from studies utilizing or simulating AFM data for Ca₃Al₂O₆ include:
Surface Energy Characterization: Molecular models, which complement AFM experiments, have been used to determine critical surface energy properties. The energy required to cleave crystalline Ca₃Al₂O₆ is calculated to be approximately 1300 mJ/m². researchgate.netrsc.org
Agglomeration Forces: The force of attraction between dry Ca₃Al₂O₆ particles has been quantified, with a calculated agglomeration energy of around 850 mJ/m². This energy is significantly reduced to approximately 500 mJ/m² upon superficial hydration due to the formation of an amorphous calcium hydroxide (B78521) surface layer. researchgate.netrsc.org
Influence of Adsorbates: The adsorption of organic molecules, such as grinding aids or admixtures, onto the Ca₃Al₂O₆ surface can be visualized and its effects quantified. These molecules can reduce agglomeration energies to as low as 30-100 mJ/m², fundamentally altering interparticle forces and, consequently, the bulk material's behavior. rsc.org
AFM provides a direct means to assess how surface treatments or the presence of additives affects surface roughness and texture, which are critical factors influencing the reactivity and interaction of Ca₃Al₂O₆ particles. oamjms.euresearchgate.net
Table 2: Surface and Agglomeration Energies of this compound Surfaces Data obtained from molecular dynamics simulations designed to interpret and predict nanoscale surface phenomena observable by AFM. researchgate.netrsc.org
| Property | Condition | Energy (mJ/m²) |
| Cleavage Energy | Crystalline | ~1300 |
| Agglomeration Energy | Dry Surface | ~850 |
| Agglomeration Energy | Hydrated Surface | ~500 |
| Agglomeration Energy | Surface with Adsorbed Organic Layer | 30 - 100 |
Phase Equilibria and Stability in Complex Systems
Phase Diagrams Governing Dialuminium (B1238714) Tricalcium Hexaoxide Formation (e.g., CaO-Al₂O₃ system)
The formation and stability of Dialuminium tricalcium hexaoxide (3CaO·Al₂O₃) are fundamentally understood through the analysis of the calcium oxide-aluminium oxide (CaO-Al₂O₃) binary phase diagram. researchgate.nettandfonline.com This system delineates the temperature and composition ranges within which various calcium aluminate phases are thermodynamically stable. The principal compounds within this system include Ca₃Al₂O₆ (C₃A), as well as monocalcium aluminate (CaO·Al₂O₃, CA), calcium dialuminate (CaO·2Al₂O₃, CA₂), calcium hexaaluminate (CaO·6Al₂O₃, CA₆), and mayenite (12CaO·7Al₂O₃, C₁₂A₇). researchgate.net
This compound does not melt congruently; instead, it decomposes at 1542°C. wikipedia.org Its formation occurs upon heating a stoichiometric mixture of calcium oxide and aluminium oxide to temperatures exceeding 1300°C. wikipedia.org The phase diagram is characterized by several eutectic and peritectic points that define the boundaries of the C₃A stability field. Studies have confirmed the absence of congruently melting compounds in an argon atmosphere and have refined the coordinates of these critical transformation points. researchgate.net For instance, the decomposition of 3CaO·Al₂O₃ is a key feature represented on the diagram. researchgate.net The accuracy of the CaO-Al₂O₃ phase diagram has been enhanced over the years by various assessment methods, including the CALPHAD (Computer Coupling of Phase Diagrams and Thermochemistry) technique and models like the Redlich-Kister expression. tandfonline.comtandfonline.com
Table 1: Key Invariant Points and Temperatures in the CaO-Al₂O₃ System Related to C₃A
This table summarizes key reaction points and temperatures for phases in the CaO-Al₂O₃ system. Data is compiled from various experimental studies.
| Reaction Type | Temperature (°C) | Phases Involved |
| Incongruent Melting | 1542 | C₃A ↔ Liquid + CaO |
| Eutectic | 1395 | Liquid ↔ C₃A + C₁₂A₇ |
| Eutectic | 1360 | Liquid ↔ C₁₂A₇ + CA |
Equilibrium and Metastable Phase Transformations under Varying Conditions
This compound is highly reactive and undergoes several equilibrium and metastable transformations depending on the conditions. Its high basicity means it reacts vigorously with water, a process that can lead to the instantaneous setting of cement paste, known as "flash set". wikipedia.orgescholarship.org
The pure, equilibrium form of C₃A has a cubic crystal structure. escholarship.orgmdpi.com However, under different synthesis or environmental conditions, it can transform into other polymorphs. The presence of alkali ions, for example, can stabilize orthorhombic and monoclinic structures. mdpi.com These transformations are not merely structural curiosities; the different polymorphs exhibit distinct reactivity and hydration kinetics. escholarship.orgmdpi.com
Metastable phases also play a significant role in the CaO-Al₂O₃ system. Mayenite (C₁₂A₇), for example, can be a kinetically favored phase that forms at lower temperatures. researchgate.net Its stability is notably influenced by the ambient atmosphere; it is considered a metastable phase under dry conditions but is stabilized by the presence of moisture. researchgate.net The transformation pathways can be complex, with some studies suggesting that different routes might occur, with C₁₂A₇ forming directly at lower temperatures. researchgate.net
The hydration of C₃A itself is a series of transformations. In the absence of controlling agents, it reacts with water to form calcium hydro aluminate compounds (CAH). researchgate.net This rapid dissolution and precipitation of hydration products like C₄AH₁₃ and C₃AH₆ can cause a premature loss of workability in concrete. escholarship.org
Table 2: Polymorphic Transformations of C₃A based on Na₂O Content
This table illustrates how the incorporation of sodium oxide into the C₃A structure induces polymorphic transformations. The boundaries are approximate, and phases can coexist.
| Na₂O Content (wt. %) | Predominant C₃A Polymorph | Crystal System |
| 0 - 2.5% | C₃A | Cubic |
| 3.0 - 4.0% | NC₃A | Orthorhombic |
| > 4.0% | MC₃A | Monoclinic |
| Data sourced from studies on solid-state synthesis of Na-substituted C₃A. mdpi.com |
Influence of Minor Components and Impurities on Phase Assemblages and Stability
The ideal CaO-Al₂O₃ system is a simplification, as in industrial applications like Portland cement production, various other oxides and impurities are present. These minor components have a profound impact on the phase assemblages and the stability of this compound. mdpi.commit.edu
Alkali Oxides (Na₂O, K₂O): Sodium and potassium are common impurities that significantly alter the C₃A structure. mdpi.com These alkali ions substitute for calcium in the crystal lattice, leading to changes in crystal symmetry to accommodate the charge and size differences. escholarship.org As the sodium content increases, the stable cubic structure transforms first to an orthorhombic and subsequently to a monoclinic polymorph. mdpi.com These alkali-modified structures exhibit different dissolution rates and reactivity compared to pure cubic C₃A. escholarship.org
Other Metal Oxides (MgO, Fe₂O₃, SiO₂):
Magnesium and Iron: The incorporation of ions such as Mg²⁺ and Fe³⁺ into the clinker phases affects their structure and stability. mit.edu Atomistic simulations show that these substitutions can be aliovalent (in the case of Fe³⁺ for Al³⁺ or Ca²⁺), creating local charge defects that influence the material's properties. mit.eduacs.org Minor iron contamination has also been observed to act as a flux during synthesis, promoting more complete reactions of associated phases. cvut.cz
Silicon Dioxide: The presence of SiO₂ introduces further complexity, shifting the phase equilibria into the CaO-Al₂O₃-SiO₂ ternary system. In this system, the formation of C₃A is favored in compositions with Al₂O₃ content between approximately 10-20 wt.%. researchgate.net At higher alumina (B75360) contents, other phases like mayenite (C₁₂A₇) and gehlenite (C₂AS) become more stable. researchgate.net
Sulfates (SO₃): The addition of calcium sulfate (B86663) (in the form of gypsum, hemihydrate, or anhydrite) is critical in Portland cement to control the rapid hydration of C₃A. escholarship.orgresearchgate.net Sulfate ions in the aqueous solution react with the dissolving aluminate to form an insoluble, passivating layer of ettringite (3CaO·Al₂O₃·3CaSO₄·32H₂O) on the surface of the C₃A crystals. wikipedia.org This layer physically hinders further rapid reaction with water, preventing flash set and allowing for the controlled and gradual hydration of the cement paste. wikipedia.orgresearchgate.net
Table 3: Summary of Impurity Effects on this compound (C₃A)
This table provides a summary of the effects of common impurities on the structural and reactive properties of C₃A.
| Impurity/Minor Component | Ion(s) | Effect on C₃A |
| Sodium Oxide (Na₂O) | Na⁺ | Promotes transformation from cubic to orthorhombic and monoclinic structures. mdpi.com |
| Potassium Oxide (K₂O) | K⁺ | Similar to Na₂O, partitions into the C₃A phase, affecting crystal symmetry. escholarship.orgmdpi.com |
| Magnesium Oxide (MgO) | Mg²⁺ | Substitutes for Ca²⁺, affecting structural stability. mdpi.commit.edu |
| Iron(III) Oxide (Fe₂O₃) | Fe³⁺ | Substitutes for Al³⁺, creating charge defects; can act as a fluxing agent. mdpi.comcvut.cz |
| Silicon Dioxide (SiO₂) | Si⁴⁺ | Alters phase assemblage, favoring C₃A only in specific compositional ranges. mdpi.comresearchgate.net |
| Calcium Sulfate (Source of SO₃) | SO₄²⁻ | Controls hydration by forming a passivating layer of ettringite. wikipedia.orgresearchgate.net |
Emerging Research Directions and Advanced Applications of Dialuminium Tricalcium Hexaoxide
Investigation as a Material for Thermochemical Energy Storage
Thermochemical energy storage (TCES) is a promising technology that stores energy within reversible chemical reactions, offering high energy densities and the potential for long-term storage with minimal heat loss. dlr.deresearchgate.net Dialuminium (B1238714) tricalcium hexaoxide and related calcium aluminates like Mayenite (Ca₁₂Al₁₄O₃₃) are being investigated as potent TCES materials. ul.iedlr.deresearchgate.net The fundamental principle lies in an endothermic dehydration reaction to store heat and an exothermic hydration reaction to release it. dlr.dewikipedia.org This material is considered a novel, low-cost, and non-toxic option for TCES applications, particularly for waste heat recovery in the medium temperature range of 200-350°C. unime.itresearchgate.net Its ability to absorb and retain substantial amounts of heat, coupled with a moderate rate of heat transfer, makes it a promising candidate for thermal batteries. mappingignorance.org
The viability of a TCES material hinges on its ability to undergo repeated dehydration and rehydration cycles without significant degradation in performance. Studies on calcium aluminates have shown promising, albeit mixed, results regarding their cyclic stability.
Research on Mayenite, a compound structurally related to dialuminium tricalcium hexaoxide, confirmed its reversibility for at least 10 hydration/dehydration cycles. dlr.de However, a notable drawback was a decrease in the material's crystallinity over time, suggesting that a regeneration step might be necessary after a certain number of cycles to maintain performance. dlr.de In a different application involving the CaO/CaCO₃ cycle for CO₂ capture, Mayenite used as an inert support for calcium oxide demonstrated high stability over 40 hours of cycling, with no adverse chemical interactions observed. enea.itaip.org
When used as an additive, Mayenite has been shown to significantly enhance the long-term performance of other TCES materials. For instance, adding 5 wt% of Mayenite to limestone resulted in a 2.5-fold increase in energy storage density after 40 cycles. ul.ie Conversely, studies on other hydrated calcium aluminate compounds, such as 3CaO·Al₂O₃·3CaSO₄·32H₂O, have indicated a decline in energy release upon cycling. govinfo.gov The initial heat released upon rehydration was approximately 100 cal/g, but this value dropped to about 70 cal/g after 18 cycles, indicating a performance degradation. govinfo.gov The dehydration behavior is also sensitive to the partial pressure of water vapor, a critical factor for real-world applications. govinfo.gov
The mechanism for thermochemical energy storage in this compound is centered on a reversible gas-solid reaction. dlr.de During the charging phase, thermal energy is used to drive an endothermic dehydration reaction, breaking chemical bonds and releasing water vapor. This process for tricalcium aluminate hexahydrate (Ca₃Al₂O₆·6H₂O) typically occurs at temperatures between 200°C and 350°C. unime.itresearchgate.net The stored energy is later released through an exothermic hydration reaction when water is reintroduced, reforming the hydrated compound. wikipedia.org
The material's high heat capacity allows it to absorb significant thermal energy before its temperature rises, while its moderate thermal conductivity ensures that it can retain this heat effectively without rapid dissipation. mappingignorance.orgcsic.es The energy storage density is a key performance indicator. Research has shown that limestone's energy storage capacity can be significantly boosted by incorporating Mayenite, reaching an energy storage density of 1137 kJ/kg. ul.ie Other related hydrated calcium aluminate compounds have shown initial energy release values of around 100 cal/g (equivalent to 418.4 kJ/kg). govinfo.gov A notable advantage of this system is the low dehydration temperature of the Mayenite/hydrated Mayenite pair, around 228°C, which is considerably lower than that of the widely studied calcium oxide/calcium hydroxide (B78521) system (above 450°C), opening up possibilities for a broader range of industrial applications. dlr.deresearchgate.net
Table 1: Thermochemical Properties of Calcium Aluminate-Based Materials
| Material | Dehydration Temperature (°C) | Energy Storage Density (kJ/kg) | Cyclic Stability Notes | Reference |
|---|---|---|---|---|
| Mayenite (Ca₁₂Al₁₄O₃₃) | 228 | Not specified | Reversible for at least 10 cycles; crystallinity decreases. | dlr.deresearchgate.net |
| Limestone + 5 wt% Mayenite | Not specified | 1137 (after 40 cycles) | 2.5-fold increase in density compared to pure limestone. | ul.ie |
| Tricalcium Aluminate Hexahydrate (Ca₃Al₂O₆·6H₂O) | 200 - 350 | High heats of hydration reported. | Considered a novel material for medium-temperature TCES. | unime.itresearchgate.net |
| 3CaO·Al₂O₃·3CaSO₄·32H₂O | Not specified | ~418 (initial) to ~293 (after 18 cycles) | Energy release drops from ~100 cal/g to ~70 cal/g. | govinfo.gov |
Novel Synthetic Approaches for Tailored Properties and Functionalities
To unlock the full potential of this compound for advanced applications, researchers are moving beyond traditional synthesis methods to develop novel approaches that allow for precise control over the material's properties. researchgate.netmdpi.com These methods aim to create materials with tailored characteristics, such as specific crystalline structures (polymorphs), particle sizes, and surface areas, which in turn influence their reactivity and performance. researchgate.netmdpi.com
One such innovative technique is flame spray pyrolysis (FSP) . This bottom-up process involves aerosolizing a solution of precursor materials (e.g., calcium nitrate (B79036) and aluminum nitrate dissolved in ethanol) and igniting it in a flame. researchgate.net The result is the formation of nanopowders with a spherical morphology and a narrow particle size distribution, which is expected to enhance reactivity. researchgate.net This method has been successfully used to produce cubic C₃A with a specific surface area of 3.92 m²/g. researchgate.net
Another key strategy is the solid-state synthesis method combined with mechanochemical activation and doping . mdpi.com In this approach, raw materials like calcium carbonate and aluminum oxide are intensively milled before being sintered at high temperatures (e.g., 1300°C). mdpi.com By doping the mixture with varying amounts of sodium oxide (Na₂O), it is possible to stabilize different polymorphs of tricalcium aluminate. For example, a cubic structure is formed with low sodium content, while higher concentrations lead to orthorhombic and monoclinic structures. mdpi.com This allows for the precise tailoring of the crystal lattice. mdpi.com
Other alternative methods being explored include:
Sol-gel processes , such as the Pechini method, which offer a chemical route to produce high-purity calcium aluminate phases. mdpi.com A sol-gel technique was also employed to create a CaO sorbent supported on a Mayenite structure for CO₂ capture applications. aip.org
Wet precipitation methods have been used to synthesize Mayenite as an additive for thermochemical energy storage materials. ul.ie
Table 2: Summary of Novel Synthetic Approaches for this compound and Related Compounds
| Synthesis Method | Description | Key Advantage/Outcome | Reference |
|---|---|---|---|
| Flame Spray Pyrolysis (FSP) | Aerosolization and ignition of a precursor solution to form nanopowders. | Produces nanoparticles with controlled composition, spherical morphology, and high reactivity. | researchgate.net |
| Solid-State Synthesis with Doping | Intensive milling of raw materials followed by high-temperature sintering with dopants like Na₂O. | Allows for the creation of specific polymorphs (cubic, orthorhombic, monoclinic) with tailored crystal structures. | mdpi.com |
| Sol-Gel Method | A chemical solution process to create a gel which is then fired to form the ceramic material. | Enables the synthesis of high-purity phases and supported materials. | aip.orgmdpi.com |
| Wet Precipitation | A one-pot method involving the precipitation of the desired compound from a solution. | A straightforward approach to synthesize additives like Mayenite. | ul.ie |
Advanced Computational Modeling for Predictive Material Design and Performance Optimization
Alongside experimental research, advanced computational modeling has become an indispensable tool for understanding and predicting the behavior of this compound at the atomic level. rsc.orgcsic.es These simulation techniques provide insights that are often difficult or impossible to obtain through laboratory experiments alone, enabling the rational design of materials with optimized properties for specific applications like thermal energy storage. rsc.orgbohrium.com
A significant development in this area is the creation of accurate all-atom force fields for tricalcium aluminate. rsc.orgresearchgate.net A force field is a set of parameters that describes the potential energy of a system of atoms, allowing for the simulation of their interactions. rsc.org By integrating these parameters into molecular dynamics (MD) simulation software, researchers can model a wide range of properties and processes with high fidelity. researchgate.net These simulations have demonstrated excellent agreement with experimental data for the structural, thermal, and mechanical properties of C₃A. rsc.orgbohrium.com
MD simulations are being used to:
Investigate Thermo-Mechanical Properties: Studies have employed MD to explore the high-temperature stability, heat capacity, and thermal conductivity of C₃A, confirming its potential for use in thermal batteries. csic.esresearchgate.net
Model Surface and Hydration Phenomena: Simulations can model the cleavage of C₃A crystals, the initial stages of the hydration reaction, and the agglomeration of particles. rsc.orgbohrium.com For instance, models have shown that the initial hydration forms an amorphous surface layer that reduces the energy required for particles to agglomerate. researchgate.net
Predict Material Behavior: These computational models allow for quantitative predictions of how the material will behave under different conditions, providing a fundamental understanding of its performance in applications like cement hydration and energy storage. rsc.orgresearchgate.net This predictive capability is a crucial step toward the rational design of new and improved materials. bohrium.com
By combining these powerful computational approaches with experimental validation, scientists can accelerate the development cycle, screening potential material modifications and optimizing performance for emerging technologies. mappingignorance.orgcsic.es
Q & A
Q. What established methods are recommended for synthesizing high-purity dialuminium tricalcium hexaoxide?
High-purity synthesis typically involves solid-state reactions using stoichiometric mixtures of calcium carbonate (CaCO₃) and aluminium oxide (Al₂O₃) at elevated temperatures (1,300–1,500°C). Key parameters include:
- Precursor calcination to remove impurities (e.g., CO₂ from CaCO₃).
- Homogeneous mixing via ball milling to ensure uniform particle size.
- Controlled cooling rates to stabilize the desired crystalline phase (β-aluminate structure) . Post-synthesis, confirm phase purity using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS).
Q. What characterization techniques are critical for resolving the structural ambiguity of this compound?
- XRD : Identifies crystalline phases and lattice parameters. Compare with reference data (e.g., ICDD PDF-4+ 2023 database) to detect impurities like CaO or Al₂O₃.
- FTIR : Validates the absence of hydroxyl (-OH) groups in anhydrous forms, with peaks at ~800–500 cm⁻¹ corresponding to Al-O-Ca bonding .
- Thermogravimetric Analysis (TGA) : Differentiates hydrated (Al₂Ca₃H₆O₆) and anhydrous (Al₂Ca₃O₆) forms by monitoring mass loss at 200–400°C .
Q. How can researchers assess the thermal stability of this compound under high-temperature conditions?
Use TGA coupled with differential scanning calorimetry (DSC) to:
- Track decomposition onset temperatures (e.g., >1,200°C for Al₂Ca₃O₆).
- Identify intermediate phases (e.g., Ca₃Al₂O₆ or CaAl₂O₄) via in-situ XRD.
- Quantify enthalpy changes during phase transitions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., XRD vs. FTIR) be systematically addressed?
- Multi-technique validation : Cross-reference XRD lattice parameters with FTIR bond vibrations. For example, unexpected FTIR peaks at ~3,400 cm⁻¹ may indicate hydration, requiring TGA confirmation .
- Rietveld refinement : Adjust for cation site distortions using software like GSAS-II, incorporating Shannon’s revised ionic radii (e.g., Al³+ = 0.535 Å, Ca²+ = 1.12 Å) to model polyhedral distortions .
Q. What experimental design strategies optimize phase purity in multi-component systems containing this compound?
Adopt a factorial design (e.g., 2² experiments) to test variables:
- Temperature : 1,300°C vs. 1,500°C.
- Cooling rate : Quenched vs. slow-cooled. Analyze responses (phase purity, lattice parameters) via ANOVA to identify significant factors. Reference studies on tricalcium phosphate solubilization for analogous frameworks .
Q. How do deviations in Al³+/Ca²+ ionic radii ratios influence bond length predictions in this compound?
- Calculate theoretical bond lengths using Shannon’s radii (Al³+ octahedral = 0.535 Å, Ca²+ cubic = 1.12 Å).
- Compare with experimental EXAFS or neutron diffraction data. Discrepancies >5% may indicate covalent bonding or lattice strain, requiring bond valence sum (BVS) analysis .
Q. What computational approaches predict the compound’s reactivity in cementitious or flame-retardant applications?
- Density Functional Theory (DFT) : Simulate electronic structure to identify active sites for H₂O or CO₂ adsorption.
- Molecular Dynamics (MD) : Model thermal expansion coefficients using force fields parameterized for Ca-Al-O systems .
Methodological Notes
- Avoiding Hydration Artifacts : Store samples in desiccators with silica gel; use inert atmospheres during synthesis .
- Data Contradictions : Cross-validate structural data with at least two techniques (e.g., XRD + Raman spectroscopy) .
- Advanced Modeling : Leverage software like VESTA for 3D visualization of crystal structures derived from XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
